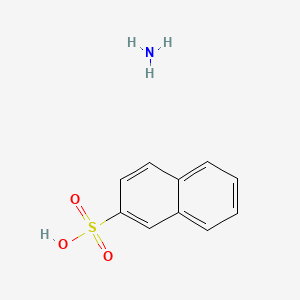

2-Naphthalenesulfonic acid ammonium salt

Description

Properties

CAS No. |

37087-01-7 |

|---|---|

Molecular Formula |

C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

azanium naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);1H3 |

InChI Key |

ICZCGYVEJDDKLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.N |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Ammonium Naphthalene 2 Sulphonate

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise arrangement of atoms within a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, and the intricate network of intermolecular forces that govern the crystal packing.

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled view of the solid-state structure. While a specific, publicly available crystal structure for ammonium (B1175870) naphthalene-2-sulphonate is not widely documented, analysis of closely related naphthalene (B1677914) derivatives provides a strong basis for predicting its crystallographic parameters. researchgate.netuni-bayreuth.de For instance, naphthalene itself crystallizes in the monoclinic space group P21/c. researchgate.net The introduction of the ammonium and sulphonate groups would significantly alter the crystal packing due to strong ionic and hydrogen bonding interactions.

It is anticipated that ammonium naphthalene-2-sulphonate would crystallize in a non-centrosymmetric space group, influenced by the strong, directional hydrogen bonds. The unit cell would contain both the naphthalene-2-sulphonate anions and ammonium cations, arranged in a highly ordered, repeating lattice. The key structural parameters that would be determined from such a study are presented in the table below, with expected values based on typical ionic sulfonate salts.

Table 1: Predicted Crystallographic Data for Ammonium Naphthalene-2-Sulphonate

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

Note: These values are predictive and based on analyses of similar aromatic sulfonate compounds.

The crystal lattice of ammonium naphthalene-2-sulphonate is stabilized by a network of noncovalent interactions. libretexts.org The most significant of these are the strong electrostatic interactions and hydrogen bonds between the ammonium cation (NH₄⁺) and the sulphonate anion (SO₃⁻). beilstein-journals.org

Hydrogen Bonding : The ammonium ion acts as an excellent hydrogen bond donor, with its four protons forming strong N-H···O hydrogen bonds with the three oxygen atoms of the sulfonate group. youtube.comyoutube.com These interactions are the primary force dictating the supramolecular assembly. The expected distance for these H···O contacts is typically in the range of 1.8 to 2.2 Å. nsf.gov

π-π Stacking : The planar naphthalene rings are likely to engage in π-π stacking interactions, where the electron-rich aromatic systems of adjacent molecules align. These interactions contribute to the stability of the layered structures often observed in naphthalene derivatives.

The interplay of the strong N-H···O hydrogen bonds and weaker C-H···O and π-π interactions results in a complex three-dimensional supramolecular architecture. researchgate.net The primary hydrogen bonds between the ammonium and sulfonate ions would likely form ionic layers or chains. These layers are then interconnected by the weaker C-H···O and π-π stacking interactions, creating a robust 3D network. The sulfonate group's ability to act as a multidentate hydrogen bond acceptor is key to the formation of these extended structures, connecting multiple ammonium cations and adjacent naphthalene units. beilstein-journals.org

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dₙₒᵣₘ, which highlights regions of close intermolecular contact. For ammonium naphthalene-2-sulphonate, the map would show prominent red spots on the sulfonate oxygen atoms, indicating their role as strong hydrogen bond acceptors in the N-H···O interactions.

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different intermolecular contacts. crystalexplorer.netnih.gov

O···H/H···O Contacts : These would appear as a pair of sharp, distinct spikes in the fingerprint plot, characteristic of strong hydrogen bonds. They would represent the largest percentage of close contacts on the Hirshfeld surface.

H···H Contacts : These would form a large, diffuse region in the center of the plot, representing the numerous van der Waals interactions between hydrogen atoms on the naphthalene rings and ammonium ions. nih.gov

C···H/H···C Contacts : These would appear as "wings" on the sides of the fingerprint plot and represent the C-H···π and C-H···O interactions. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Appearance on Fingerprint Plot |

|---|---|---|

| O···H/H···O | 45-55% | Sharp, distinct spikes |

| H···H | 30-40% | Large, diffuse central region |

| C···H/H···C | 5-10% | Lateral "wings" |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for confirming the molecular structure of a compound in solution. By analyzing the chemical shifts and coupling patterns of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

In a suitable solvent like DMSO-d₆ or D₂O, ammonium naphthalene-2-sulphonate dissociates into the ammonium cation and the naphthalene-2-sulphonate anion. The NMR spectrum, therefore, reflects the structure of this anion. nih.gov

The ¹H NMR spectrum is expected to show signals only for the seven protons on the naphthalene ring. The symmetry of the 2-substituted naphthalene system leads to a complex but predictable pattern of signals in the aromatic region (typically 7.5-9.0 ppm). The proton at the C1 position is often the most deshielded due to its proximity to the electron-withdrawing sulfonate group.

The ¹³C NMR spectrum provides information on all ten carbon atoms in the naphthalene skeleton. researchgate.netchemicalbook.com The carbon atom directly attached to the sulfonate group (C2) would be significantly shifted downfield. The other nine carbon signals would appear in the typical aromatic range (120-140 ppm). rsc.org The predicted chemical shifts for the naphthalene-2-sulphonate anion are detailed in the tables below.

Table 3: Predicted ¹H NMR Chemical Shifts for the Naphthalene-2-Sulphonate Anion (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | 8.5 - 8.7 | Singlet or Doublet |

| H-3 | 7.9 - 8.1 | Doublet |

| H-4 | 7.6 - 7.8 | Triplet |

| H-5 | 8.0 - 8.2 | Doublet |

| H-6 | 7.5 - 7.7 | Triplet |

| H-7 | 7.5 - 7.7 | Triplet |

Table 4: Predicted ¹³C NMR Chemical Shifts for the Naphthalene-2-Sulphonate Anion (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 127 - 129 |

| C-2 | 145 - 148 |

| C-3 | 122 - 124 |

| C-4 | 128 - 130 |

| C-4a | 132 - 134 |

| C-5 | 127 - 129 |

| C-6 | 126 - 128 |

| C-7 | 127 - 129 |

| C-8 | 124 - 126 |

Solid-State NMR Techniques for Structural Conformation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and conformation of crystalline and amorphous solids at the atomic level. nih.gov While specific ssNMR data for ammonium naphthalene-2-sulphonate are not widely published, the expected spectral characteristics can be inferred from studies on related sulfonated aromatic compounds and polymers. canada.caauremn.org.br

In a hypothetical ¹³C CP/MAS (Cross-Polarization with Magic Angle Spinning) ssNMR spectrum of ammonium naphthalene-2-sulphonate, distinct resonances would be expected for the naphthalene ring carbons and would be influenced by the sulfonate group. The carbon atom directly bonded to the sulfonate group (C-2) would exhibit a characteristic downfield chemical shift, typically in the range of 139-145 ppm, due to the deshielding effect of the electronegative sulfur and oxygen atoms. auremn.org.br The other aromatic carbons would resonate in the typical range of 125-135 ppm. The presence of broad resonance lines would suggest an amorphous or polycrystalline nature of the sample. auremn.org.br

Two-dimensional (2D) ssNMR experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), could further elucidate the structure by establishing connectivity between protons and their directly bonded carbons in the naphthalene ring. Advanced techniques like 2D ²⁷Al−²⁹Si J-HMQC NMR have been used to detect paired aluminum configurations in zeolites, showcasing the potential of 2D ssNMR to reveal detailed structural arrangements. panacea-nmr.eu Such an approach could potentially be used to study the interaction and proximity of the ammonium cation to the sulfonate group in the solid state.

Table 1: Predicted ¹³C Solid-State NMR Chemical Shifts for Ammonium Naphthalene-2-Sulphonate

| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | 139 - 145 | Direct attachment to the -SO₃⁻ group causes significant deshielding. auremn.org.br |

| Other Aromatic C | 125 - 135 | Typical range for carbons in a naphthalene ring system. |

| Quaternary C | ~133 - 134 | Bridgehead carbons in the naphthalene ring. |

Note: These are predicted values based on related compounds and have not been experimentally verified for ammonium naphthalene-2-sulphonate.

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups and molecular vibrations within a compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in ammonium naphthalene-2-sulphonate. The spectrum is characterized by absorption bands corresponding to the vibrations of the naphthalene ring, the sulfonate group, and the ammonium cation.

The key vibrational modes are:

Sulfonate Group (-SO₃⁻) Vibrations : The sulfonate group gives rise to strong and characteristic absorption bands. The asymmetric stretching vibrations of the S=O bonds are typically observed in the region of 1170–1200 cm⁻¹. Symmetric S=O stretching vibrations appear around 1040 cm⁻¹. The C-S stretching vibration is found near 692 cm⁻¹. nih.gov

Naphthalene Ring Vibrations : The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹). For instance, C-H in-plane bending vibrations are typically observed in the 1000-1300 cm⁻¹ range.

Ammonium Ion (NH₄⁺) Vibrations : The N-H stretching vibrations of the ammonium ion are expected to produce a broad absorption band in the high-frequency region, typically around 3190 cm⁻¹. The N-H bending vibrations (ν₄) occur around 1432 cm⁻¹. mdpi.com

Studies on related compounds like naphthalene sulfonic acid formaldehyde (B43269) condensates show a strong and wide absorption peak at 3431 cm⁻¹, which can be attributed to O-H and N-H stretching vibrations. merckmillipore.com

Table 2: Key FTIR Absorption Bands for Ammonium Naphthalene-2-Sulphonate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3190 | N-H stretching | Ammonium (NH₄⁺) | mdpi.com |

| >3000 | C-H stretching | Aromatic (Naphthalene) | |

| ~1600-1450 | C=C stretching | Aromatic (Naphthalene) | |

| ~1432 | N-H bending | Ammonium (NH₄⁺) | mdpi.com |

| ~1200-1170 | Asymmetric S=O stretching | Sulfonate (-SO₃⁻) | nih.gov |

| ~1040 | Symmetric S=O stretching | Sulfonate (-SO₃⁻) | nih.gov |

| ~692 | C-S stretching | Naphthalene-Sulfur | nih.gov |

Raman Spectroscopy

The Raman spectrum would be dominated by the vibrations of the naphthalene ring. Intense bands are expected for the C-C stretching modes of the aromatic ring, typically around 1381 cm⁻¹ and 1580 cm⁻¹. The C-H stretching mode is observed at approximately 3056 cm⁻¹.

The sulfonate group vibrations are also Raman active. The symmetric S=O stretch, expected around 1030-1050 cm⁻¹, should be visible. The vibrations of the ammonium cation (NH₄⁺) would also be present. For instance, in aqueous ammonium sulfate, the symmetric stretching mode (ν₁) of the SO₄²⁻ ion appears at 981.4 cm⁻¹, and the ν₃ mode of the NH₄⁺ ion is observed as an intense band around 3163-3194 cm⁻¹. mdpi.comresearchgate.net

Table 3: Predicted Raman Shifts for Ammonium Naphthalene-2-Sulphonate

| Raman Shift (cm⁻¹) | Vibrational Mode | Moiety | Reference |

| ~3194 | ν₃ (N-H stretching) | Ammonium (NH₄⁺) | mdpi.com |

| ~3056 | C-H stretching | Naphthalene | |

| ~1580 | C=C stretching | Naphthalene | |

| ~1381 | Ring deformation & C-C stretching | Naphthalene | |

| ~1030-1050 | Symmetric S=O stretching | Sulfonate (-SO₃⁻) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of ammonium naphthalene-2-sulphonate is primarily determined by the π-electron system of the naphthalene ring. The presence of the sulfonate group, being an electron-withdrawing group, can cause shifts in the absorption maxima compared to unsubstituted naphthalene.

The spectrum of naphthalene typically shows strong absorption bands due to π→π* transitions. drugbank.com For naphthalene, these bands are observed near 180 nm, 200 nm, and a weaker, structured band around 254 nm. chemicalbook.com The added conjugation in larger polycyclic aromatic hydrocarbons leads to a bathochromic (red) shift of these absorption bands. chemicalbook.com

For naphthalene sulfonates, the absorption spectrum is expected to be similar to that of naphthalene but with potential shifts in the absorption maxima. For instance, in a study of 2-aminonaphthalene-6-sulfonate, the solvent environment was shown to affect the absorption and fluorescence spectra. nih.gov In a study on the bioaccumulation of 2-naphthalene sulfonate, a detection wavelength of 270 nm was used, indicating significant absorption in this region. nih.gov The electronic transitions are primarily π→π* transitions within the naphthalene ring. Transitions involving the non-bonding electrons of the sulfonate group (n→π*) are also possible but are generally much weaker.

Table 4: UV-Vis Absorption Data for Naphthalene and Related Compounds

| Compound | Solvent | λ_max (nm) | Transition Type | Reference |

| Naphthalene | Ethanol | ~220, ~275, ~312 | π→π | drugbank.com |

| Naphthalene | - | ~180, ~200, ~254 | π→π | chemicalbook.com |

| 2-Naphthalene Sulfonate | - | 270 (detection wavelength) | π→π* | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. For ammonium naphthalene-2-sulphonate (C₁₀H₁₁NO₃S), the expected exact mass is approximately 225.04596 g/mol . nih.gov

When analyzed by electrospray ionization (ESI) mass spectrometry, the compound would likely be detected in both positive and negative ion modes. In the positive ion mode, the protonated molecule [M+H]⁺ (referring to the free acid form, C₁₀H₈O₃S) at m/z 209.0272, or more likely, the intact ammonium salt showing the naphthalene-2-sulfonate (B94788) anion and the ammonium cation separately after in-source dissociation. In the negative ion mode, the deprotonated molecule, which is the naphthalene-2-sulfonate anion [C₁₀H₇O₃S]⁻, would be observed at m/z 207.0116. nih.gov

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural information. For the [C₁₀H₇O₃S]⁻ anion, a characteristic fragmentation pathway for sulfonates is the loss of SO₂ (64 Da) or SO₃ (80 Da). The loss of SO₂ would result in a fragment ion corresponding to the phenolate (B1203915) anion. Fragmentation of the naphthalene ring itself is also possible but would require higher collision energies. The fragmentation of protonated aminosulfonamides often results in characteristic ions at m/z 156 and 92, which correspond to the aminophenylsulfonyl moiety and its subsequent loss of SO₂.

Table 5: Predicted HRMS Data for Ammonium Naphthalene-2-Sulphonate

| Ion | Formula | Calculated Exact Mass (m/z) | Ionization Mode |

| [C₁₀H₇O₃S]⁻ | C₁₀H₇O₃S | 207.0116 | Negative ESI |

| [C₁₀H₈O₃S + H]⁺ | C₁₀H₉O₃S | 209.0272 | Positive ESI |

| [NH₄]⁺ | H₄N | 18.0344 | Positive ESI |

Computational and Theoretical Chemistry Studies of Ammonium Naphthalene 2 Sulphonate

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. It is particularly effective for studying organic salts like ammonium (B1175870) naphthalene-2-sulphonate.

Geometric optimization calculations using DFT are employed to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For ammonium naphthalene-2-sulphonate, this involves optimizing the bond lengths, bond angles, and dihedral angles of both the naphthalene-2-sulphonate anion and the ammonium cation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a critical parameter indicating the molecule's kinetic stability and polarizability. nih.gov A small gap suggests the molecule is more reactive and polarizable, as it is easier to excite an electron from the ground to an excited state. nih.govbiomedres.us

DFT calculations are widely used to determine these energies. For the parent naphthalene (B1677914) molecule, the HOMO-LUMO gap has been calculated using various DFT and Hartree-Fock methods. samipubco.com Studies show that the choice of functional and basis set significantly impacts the calculated gap. For instance, a DFT study using the B3LYP method calculated a gap of 4.823 eV for naphthalene, while another using the aug-cc-pVQZ basis set found a gap of 4.75 eV. samipubco.com The introduction of substituents onto the naphthalene ring alters the HOMO-LUMO gap. researchgate.net For ammonium naphthalene-2-sulphonate, the electron-withdrawing sulfonate group is expected to influence the electronic structure. The HOMO is likely localized on the electron-rich naphthalene ring system, while the LUMO may also be distributed over the aromatic system. The precise energy gap is a key output of DFT calculations and indicates the compound's potential for charge transfer interactions. nih.gov

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| Naphthalene | DFT/6-31G | -5.82 | -0.96 | 4.86 | samipubco.com |

| Naphthalene | DFT/3-21G | -5.91 | -0.96 | 4.94 | samipubco.com |

| Naproxen | DFT | - | - | 4.4665 | biomedres.us |

| Schiff Base Derivative | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. researchgate.net

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.netresearchgate.net

For ammonium naphthalene-2-sulphonate, an MEP analysis would reveal distinct reactive regions. The oxygen atoms of the sulfonate group (-SO₃⁻) would exhibit a strong negative potential (red), indicating they are the primary sites for interaction with electrophiles or for forming hydrogen bonds with the ammonium cation. The naphthalene ring would show a moderately negative potential (yellow to green) associated with the π-electron cloud. The most positive potential (blue) would be localized on the hydrogen atoms of the ammonium cation (NH₄⁺), identifying them as the primary sites for nucleophilic interaction and hydrogen donation. researchgate.net

Quantum Chemical Modeling of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. nih.gov This modeling provides critical data on activation energies and reaction thermodynamics that are often difficult to obtain experimentally.

For ammonium naphthalene-2-sulphonate, this approach can be used to study reactions such as the condensation with formaldehyde (B43269) to form polymeric superplasticizers, a reaction of significant industrial importance. wikipedia.org The modeling process involves:

Transition State (TS) Search: Identifying the geometry of the highest energy point along the reaction coordinate. This structure represents the activation barrier for the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. nih.gov

Methods like the Artificial Force Induced Reaction (AFIR) can be used for a more comprehensive exploration of possible reaction pathways without prior knowledge of the transition state structure. nih.gov By modeling these pathways, researchers can understand the feasibility of a reaction, predict the regioselectivity, and gain insight into the role of catalysts or reaction conditions.

Theoretical Investigations of Intermolecular Forces and Host-Guest Systems

The solid-state structure and solution behavior of ammonium naphthalene-2-sulphonate are governed by non-covalent intermolecular forces. Theoretical investigations are crucial for understanding these interactions, which include ionic bonding, hydrogen bonding, and cation-π interactions.

In the crystal lattice, the primary interaction is the ionic bond between the ammonium cation (NH₄⁺) and the naphthalene-2-sulphonate anion (C₁₀H₇SO₃⁻). This is supplemented by a network of strong N-H···O hydrogen bonds between the ammonium protons and the sulfonate oxygen atoms.

Beyond self-assembly, the naphthalene-2-sulphonate anion can act as a guest in larger host molecules. wikipedia.org The study of these host-guest systems is a significant area of supramolecular chemistry. wikipedia.org For example, naphthalene sulfonate derivatives have been studied as guests for synthetic receptors like acyclic pillar[n]naphthalenes and other macrocycles. nih.gov Computational studies, often using DFT, can model these host-guest complexes to:

Determine the preferred binding orientation of the guest within the host's cavity.

Quantify the strength of the interaction, calculating binding energies.

Analyze the specific intermolecular forces responsible for complexation, such as C-H···π interactions between the guest and the aromatic walls of the host, and cation-π interactions between an ammonium guest and an aromatic host. nih.govjyu.fi

These theoretical studies provide a molecular-level understanding of the recognition process, explaining the selectivity and stability of observed host-guest complexes. acs.org

Machine Learning Approaches in Cocrystal Engineering and Structure Prediction

Cocrystal engineering has emerged as a key strategy for modifying the physicochemical properties of materials. Predicting whether two components will form a cocrystal remains a significant challenge. Machine learning (ML) offers a powerful, data-driven approach to accelerate this process. mdpi.comnih.gov

ML models for cocrystal prediction are typically trained on large datasets of known successful and unsuccessful cocrystallization experiments, often derived from repositories like the Cambridge Structural Database (CSD). researchgate.netacs.org The process involves:

Descriptor Generation: Molecules are converted into numerical representations (descriptors or fingerprints) that encode their structural and chemical features. mdpi.com

Model Training: An ML algorithm, such as an artificial neural network or a random forest model, is trained to learn the relationship between the descriptors of a pair of molecules and the probability of them forming a cocrystal. researchgate.netchemrxiv.org

Prediction: The trained model can then be used to perform high-throughput virtual screening, predicting the likelihood of cocrystal formation for a target molecule (like ammonium naphthalene-2-sulphonate) with a large library of potential coformers. nih.gov

Similarly, ML is being applied to the broader challenge of crystal structure prediction (CSP). oaepublish.comaps.org By learning from vast databases of known crystal structures, ML potentials can estimate the lattice energies of hypothetical crystal packings with an accuracy approaching that of DFT but at a fraction of the computational cost, greatly accelerating the search for stable polymorphs. rsc.org While no specific ML study has been published for ammonium naphthalene-2-sulphonate, these methodologies are directly applicable and represent the cutting edge of in silico solid-form discovery. researchgate.netarxiv.org

Mechanistic Investigations of Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions Involving Naphthalene (B1677914) Sulfonates

Naphthalene sulfonates, including the ammonium (B1175870) salt of naphthalene-2-sulfonic acid, participate in nucleophilic substitution (SN2) reactions. These reactions are fundamental in organic synthesis, and their kinetics and catalysis have been extensively studied.

The kinetics of SN2 reactions are characterized by a bimolecular rate-determining step, where the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comlibretexts.org In the context of naphthalene sulfonates, kinetic experiments reveal how changes in nucleophile concentration or identity affect the reaction rate. youtube.com

Studies on methyl naphthalene-2-sulfonate (B94788) (MeONs) have provided insights into the reactivity of these compounds. The rate law for SN2 reactions of MeONs is expressed as: Rate = k[Nucleophile][MeONs] youtube.com

This relationship underscores the involvement of both reactants in the transition state of the reaction. youtube.com The structure of the naphthalene sulfonate, including the position of the sulfonate group, influences the reaction kinetics. For instance, the transition state leading to the 1-isomer is lower in energy, making it the kinetically favored product, while the 2-isomer is thermodynamically more stable due to reduced steric hindrance. stackexchange.com

Table 1: Factors Influencing SN2 Reaction Kinetics of Naphthalene Sulfonates

| Factor | Description | Impact on Reaction Rate |

| Nucleophile Concentration | The concentration of the attacking nucleophile. | Directly proportional; increasing concentration increases the rate. youtube.com |

| Substrate Concentration | The concentration of the naphthalene sulfonate. | Directly proportional; increasing concentration increases the rate. youtube.com |

| Isomer Position | The position of the sulfonate group on the naphthalene ring (e.g., 1- vs. 2-). | The 1-isomer reacts faster (kinetic product), while the 2-isomer is more stable (thermodynamic product). stackexchange.com |

| Leaving Group | The sulfonate group (e.g., tosylate, mesylate). | Good leaving groups, such as tosylates, facilitate the reaction. acs.org |

| Solvent | The medium in which the reaction occurs. | Polar aprotic solvents generally favor SN2 reactions. |

Surfactants and micelles can significantly influence the rates of SN2 reactions of naphthalene sulfonates. nih.govresearchgate.net Micelles, which are aggregates of surfactant molecules in solution, create a microenvironment that can concentrate reactants and alter reaction pathways. nih.gov

Cationic micelles, such as those formed by cetyl trialkylammonium surfactants, have been shown to catalyze the reactions of methyl naphthalene-2-sulfonate with nucleophiles like hydroxide (B78521) and bromide ions. nih.govresearchgate.net The rate enhancement is attributed to the concentration of both the substrate and the nucleophile within the micellar pseudophase. rsc.org The hydrophobicity of the substrate and the structure of the surfactant head group play a crucial role in the extent of rate enhancement. nih.gov For instance, second-order rate constants in the micellar phase increase with greater substrate hydrophobicity and, for reactions with bromide ions, with the bulkiness of the cationic head group. nih.gov

Zwitterionic micelles also demonstrate catalytic effects. Micelles of tetradecyl-dimethyl-, -dipropyl-, and -dibutyl-ammoniopropanesulfonate increase the rate constants of SN2 reactions of methyl naphthalene-2-sulfonate with various nucleophilic anions and amines. researchgate.netrsc.org The rate effects are quantitatively described by a pseudophase model that considers the distribution of reactants between the aqueous and micellar phases and the second-order rate constants in each phase. rsc.org

Table 2: Effect of Micelles on SN2 Reactions of Methyl Naphthalene-2-sulfonate (MeONs)

| Micelle Type | Nucleophile | Effect on Reaction Rate | Reference |

| Cationic (Cetyl trialkylammonium bromide) | Br⁻, OH⁻ | Rate enhancement | nih.gov |

| Zwitterionic (Sulfobetaines) | Cl⁻, N₃⁻, CN⁻, HCO₂⁻, S₂O₃²⁻, amines | Rate enhancement | researchgate.netrsc.org |

| Zwitterionic (Sulfobetaines) | OH⁻, SO₃²⁻, morpholine | Inhibition | researchgate.netrsc.org |

Role as an Intermediate in Complex Organic Syntheses

Ammonium naphthalene-2-sulphonate serves as a key intermediate in the synthesis of a variety of more complex organic molecules, including dyes and pharmaceuticals. ontosight.ai

A significant application of ammonium naphthalene-2-sulphonate is in the production of aminonaphthalenesulfonic acids. wikipedia.org These compounds are important precursors for many azo dyes. wikipedia.org The conversion often involves processes like the Bucherer reaction, where a hydroxynaphthalene sulfonic acid is aminated in the presence of ammonia (B1221849) and a sulfite (B76179). google.com For example, 2-hydroxynaphthalene-1-sulfonic acid can be heated with ammonia and ammonium sulfite to yield 2-aminonaphthalene-1-sulfonic acid. chemicalbook.com

The derivatization can also be achieved through sulfonation of aminonaphthalenes. For instance, 1-aminonaphthalene can be sulfonated to produce 1-aminonaphthalene-4-sulfonic acid (naphthionic acid). google.com The conditions of the sulfonation reaction, such as temperature and the presence of additives like ammonium sulfate, are crucial for controlling the product distribution. google.com

Naphthalene sulfonic acids, including the 2-isomer, undergo condensation reactions with formaldehyde (B43269) to produce naphthalene sulfonic acid formaldehyde condensates (NSFCs). researchgate.netligninchina.com These condensates are widely used as dispersants, plasticizers in concrete, and tanning agents. researchgate.netnih.gov

The synthesis typically involves the sulfonation of naphthalene, followed by condensation with formaldehyde under acidic conditions. researchgate.net The degree of condensation and the properties of the resulting polymer can be controlled by adjusting the reaction conditions, such as the ratio of reactants, temperature, and acidity. researchgate.netresearchgate.net The process often concludes with neutralization to form the sodium or ammonium salt of the condensate. researchgate.netgoogle.com These polymeric materials function by adsorbing onto particle surfaces, providing stabilization through electrostatic and steric repulsion. ligninchina.com

Supramolecular Chemistry and Self-Assembly Processes

The naphthalene sulfonate moiety is a versatile building block in supramolecular chemistry due to its aromatic nature and the presence of the charged sulfonate group. These features enable it to participate in non-covalent interactions, leading to the formation of well-ordered self-assembled structures.

Naphthalene sulfonates can form host-guest complexes and self-aggregate in solution. For example, p-sulfonatocalix[n]arenes, which are macrocyclic compounds, can bind guest molecules within their cavities, a process driven by the π-electron-rich nature of the aromatic rings and the presence of sulfonate groups. nih.gov

The self-assembly of naphthalene sulfonates is also evident in the formation of micelles by alkylnaphthalene sulfonates in aqueous solution. nih.gov The critical micelle concentration (cmc) and the aggregation number of these micelles are influenced by the length of the alkyl chain. nih.gov Furthermore, ionic liquids based on a naphthalene sulfonate anion have been synthesized, demonstrating enhanced surfactant properties and high thermal stability. frontiersin.org The solvent can also play a crucial role in directing the supramolecular patterns and influencing the properties, such as luminescence, of the resulting assemblies. acs.org

Novel Synthetic Methodologies: SuFEx Click Reactions for Polysulfonates

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has emerged as a powerful and reliable "click chemistry" tool for the synthesis of polymers, including polysulfonates. sigmaaldrich.com This methodology is characterized by its high efficiency, broad functional group tolerance, and mild reaction conditions, making it superior to traditional polycondensation methods that often require harsh conditions and suffer from side reactions.

The core of the SuFEx reaction is the exchange between a sulfonyl fluoride (R-SO₂F) and a silyl (B83357) ether (R'-OSiMe₃), driven by the formation of a strong Si-F bond. nih.gov This reaction is typically catalyzed by organic bases or fluoride salts. nih.govnih.gov For the synthesis of polysulfonates, this involves the polycondensation of a monomer containing two sulfonyl fluoride groups (a bis(sulfonyl fluoride)) with a monomer containing two silyl ether groups (a bis(silyl ether)).

A key advantage of SuFEx is its modularity. A wide variety of monomers can be prepared and polymerized, allowing for the synthesis of polysulfonates with diverse structures and functionalities. nih.gov To create a polysulfonate incorporating the naphthalene-2-sulfonate moiety, a two-step process can be envisaged. First, naphthalene-2-sulfonic acid would be converted to naphthalene-2-sulfonyl fluoride. This can be achieved through various modern fluorination methods. Subsequently, this naphthalene-based monomer, likely in a difunctional form such as a naphthalenedisulfonyl fluoride, would be polymerized with a suitable bis(silyl ether) comonomer via the SuFEx reaction.

The general conditions for SuFEx-based polymerization are well-established. The reaction is typically carried out in an inert solvent with a catalyst, and the resulting polymer can be isolated in high yield.

Interactive Table: General Conditions for SuFEx-based Polysulfonate Synthesis

| Parameter | Description |

|---|---|

| Monomers | Aromatic bis(sulfonyl fluoride) and aromatic bis(silyl ether) |

| Catalyst | Organic bases (e.g., DBU) or fluoride salts (e.g., [Ph₃P=N-PPh₃]⁺[HF₂]⁻) |

| Solvent | Anhydrous, polar aprotic solvents (e.g., NMP, DMF) |

| Temperature | Room temperature to elevated temperatures (e.g., 150 °C) |

| Reaction Time | Can range from minutes to 48 hours, depending on the specific monomers and catalyst |

Data compiled from references nih.govnih.govnih.gov.

This SuFEx methodology provides a highly efficient pathway to novel polysulfonates containing the rigid and aromatic naphthalene core, which could impart desirable thermal and mechanical properties to the resulting polymer.

Applications in Advanced Materials Science and Chemical Engineering

Role as Dispersing Agents and Surfactants in Industrial Contexts

The amphiphilic nature of ammonium (B1175870) naphthalene-2-sulphonate makes it an effective dispersing agent and surfactant in a range of industrial applications. It functions by adsorbing onto the surface of particles, creating electrostatic and/or steric repulsion that prevents agglomeration and promotes stable dispersions.

Concrete Superplasticizers and Water Reducers

In the construction industry, naphthalene-based superplasticizers, including ammonium naphthalene-2-sulphonate derivatives, are utilized as high-range water reducers in concrete formulations. chemanol.comsuperplasticizers.comconcreteadmixturecn.combailincorp.comlignosulfonate.com The primary function of these additives is to enhance the workability and flow of fresh concrete at a lower water-to-cement ratio. chemanol.comlignosulfonate.com The sulphonate groups in the molecule adsorb onto the surface of cement particles, imparting a negative charge that leads to electrostatic repulsion. superplasticizers.comconcreteadmixturecn.comlignosulfonate.com This repulsion breaks down the flocs of cement particles, releasing entrapped water and thereby increasing the fluidity of the concrete mix. concreteadmixturecn.combailincorp.comlignosulfonate.com This mechanism allows for a significant reduction in the amount of water required, which in turn leads to a more durable and higher-strength hardened concrete with reduced porosity. superplasticizers.comconcreteadmixturecn.combailincorp.com The use of these superplasticizers can result in water reduction of up to 25-30% and a significant increase in compressive strength. superplasticizers.comtaoschem.com

| Property | Effect of Naphthalene-Based Superplasticizer Addition |

| Workability | Significantly increased. chemanol.comsuperplasticizers.com |

| Water-to-Cement Ratio | Can be substantially reduced (15-25%). lignosulfonate.com |

| Compressive Strength | Increased due to lower water content. superplasticizers.comsapub.org |

| Porosity | Decreased, leading to improved durability. concreteadmixturecn.com |

Dispersants in Dye, Pigment, and Coating Formulations

The effectiveness of ammonium naphthalene-2-sulphonate and its derivatives as dispersants is crucial in the manufacturing of dyes, pigments, and various coating formulations. ligninchina.comgoogle.comjufuchemtech.com In these systems, solid particles need to be uniformly and stably dispersed within a liquid medium. jufuchemtech.com Naphthalene (B1677914) sulphonate-based dispersants adsorb onto the surface of these fine particles, preventing them from aggregating or settling. ligninchina.com This results in improved color strength, gloss, and stability of the final product. google.com This ensures a fine and stable dispersion, which is essential for the performance of inks, paints, and other coatings. ligninchina.comelementis.com

Polymer Chemistry and Polymer-Modified Systems

Ammonium naphthalene-2-sulphonate also plays a notable role in the field of polymer chemistry, where it is used to modify and enhance the properties of various polymeric systems.

Incorporation into Chiral Polymers and Organocatalysts

While direct research on ammonium naphthalene-2-sulphonate in chiral polymers is specific, the broader class of naphthalene sulphonates is utilized in creating chiral environments. The rigid and aromatic nature of the naphthalene unit can contribute to the formation of well-defined chiral structures within a polymer matrix. This is valuable in applications like enantioselective separations and asymmetric catalysis. When integrated into organocatalysts, these sulphonate-containing moieties can influence the catalyst's solubility and its interaction with reactants, potentially boosting its catalytic activity and selectivity.

Doping and Functionalization of Conducting Polymers (e.g., Polypyrrole)

Conducting polymers, such as polypyrrole, often require the incorporation of dopant ions to achieve high electrical conductivity. osti.gov Ammonium naphthalene-2-sulphonate can be used as a dopant during the chemical or electrochemical polymerization of pyrrole. researchgate.net The naphthalene-2-sulphonate anions become incorporated into the growing polymer matrix, balancing the positive charges on the polypyrrole chains. researchgate.net The size, shape, and nature of the dopant anion significantly influence the morphology, conductivity, and stability of the resulting conducting polymer film. osti.govresearchgate.netorientjchem.org The bulky nature of the naphthalene sulphonate anion can affect the packing of the polymer chains, which in turn impacts the charge transport properties of the material. orientjchem.orgnih.gov Studies have shown that the use of different naphthalene sulphonic acids as dopants can lead to the formation of polyaniline nanotubes with varying diameters and electrical properties. osti.gov

| Polymer System | Role of Naphthalene Sulphonate Dopant | Resulting Property Modification |

| Polypyrrole | Dopant | Influences electrical conductivity, morphology, and stability. researchgate.net |

| Polyaniline | Primary or Secondary Dopant | Affects processability, molecular conformation, and electrical conductivity. nih.gov |

Use in Polymer Photostabilization (e.g., Poly(vinyl chloride) complexes)

The photostabilization of polymers like poly(vinyl chloride) (PVC) is another area where naphthalene sulphonate derivatives have been investigated. nih.govresearchgate.netnih.gov When exposed to ultraviolet (UV) radiation, PVC can degrade, leading to discoloration and a decline in mechanical properties. nih.govmdpi.com Certain metal complexes incorporating naphthalene sulphonic acid ligands have been shown to act as effective photostabilizers for PVC. nih.govresearchgate.netnih.gov These complexes can function as UV absorbers, radical decomposers, and energy quenchers. mdpi.com They can also act as scavengers for hydrogen chloride (HCl), a primary degradation product of PVC, thereby inhibiting further degradation. nih.govmdpi.com The aromatic nature of the naphthalene ring is believed to contribute to the efficient absorption of light energy. mdpi.com

Advanced Crystallization and Crystal Engineering Methodologies

A significant challenge in chemistry and materials science is the structural determination of molecules that are liquid or otherwise resistant to crystallization at room temperature. X-ray diffraction, the definitive method for determining molecular structure, requires well-ordered crystals. Recent advancements have introduced the concept of "crystallization cocktails" to overcome this hurdle, and ammonium organosulfonates are key components of these innovative systems. acs.org

The strategy involves using a mixture of commercially available sulfonic acids and various amines to create a host system that can co-crystallize with a target liquid compound through simple solvent evaporation. acs.org The ammonium naphthalene-2-sulphonate, formed from naphthalene-2-sulfonic acid and ammonia (B1221849), fits within this class of compounds. The underlying principle is the formation of "labile" intermolecular interactions, primarily between the sulfonate anions and ammonium cations of diverse geometries and flexibility. This adaptable framework can accommodate different guest molecules, effectively trapping the liquid compound within a stable crystalline lattice. acs.org

Research has demonstrated the success of this method with model phenol (B47542) derivatives, where an ammonium organosulfonate host was able to successfully co-crystallize with guests like 2,4-dimethylphenol (B51704) and 2-isopropylphenol. acs.org The ratio of the guest molecule to the host framework in the resulting co-crystals was found to be dependent on the size of the components in the crystallization cocktail. acs.org This approach, potentially enhanced by machine learning algorithms to select the most suitable cocktail components, paves the way for the routine structural analysis of liquid substances, which is crucial for identifying new chemical compounds and characterizing substances in fields ranging from natural products to environmental science. acs.org

| Crystallization Cocktail Component | Role | Interaction Mechanism | Demonstrated Guests |

| Ammonium Organosulfonates | Adaptive co-former / Host | Labile intermolecular interactions between sulfonate and ammonium ions | Phenol derivatives (e.g., 2,4-dimethylphenol) acs.org |

| Target Liquid Molecule | Guest | Encapsulated within the host's crystalline lattice | Poorly crystallizing substances acs.org |

Ligand Applications in Quantum Dot Synthesis and Optoelectronic Devices

Colloidal quantum dots (QDs) are semiconductor nanocrystals that exhibit unique size-tunable optoelectronic properties, making them highly desirable for applications in next-generation displays, LEDs, solar cells, and lasers. researchgate.netresearchgate.net The performance and stability of these QDs are critically dependent on the surface chemistry, which is controlled by capping ligands. rsc.org Ligands are molecules that bind to the surface of the QD, preventing aggregation, passivating surface defects, and enabling control over the material's electronic properties. researchgate.netrsc.org

While specific research detailing ammonium naphthalene-2-sulphonate as a primary ligand in QD synthesis is not prevalent, its molecular structure is analogous to compounds that perform crucial functions in this area. The sulfonate group (–SO₃⁻) can act as a binding group to the QD surface, similar to how carboxylates or phosphonates are used. The naphthalene component provides a bulky, aromatic body that helps to colloidally stabilize the nanocrystals in solution. researchgate.net

The goals of ligand engineering in QD technology include:

Enhanced Stability: Preventing degradation and maintaining high photoluminescence quantum yields, even in polar solvents. rsc.org

Defect Passivation: Reducing sub-bandgap trap states that diminish device efficiency and performance. researchgate.net

Carrier Mobility: Facilitating efficient charge transport within QD films, which is essential for devices like solar cells and LEDs. researchgate.net

Controlled Doping: Fine-tuning the electronic properties of the QD materials for specific applications. rsc.org

The development of new surface modification strategies is a key area of research, aiming to decouple the roles of colloidal stabilization and property engineering to achieve electronic-grade QD materials. rsc.org Compounds with the characteristics of ammonium naphthalene-2-sulphonate could potentially contribute to this field by acting as a surface passivator or a dopant, influencing the charge environment around the quantum dot.

| Ligand Function in QD Synthesis | Description | Impact on Optoelectronic Devices |

| Surface Passivation | Neutralizes surface defects and dangling bonds on the quantum dot. researchgate.net | Reduces non-radiative recombination, increasing photoluminescence and device efficiency. researchgate.net |

| Colloidal Stabilization | Prevents aggregation of nanocrystals in solution. researchgate.net | Enables solution-processability for low-cost device fabrication. researchgate.net |

| Control of Electronic Properties | Modifies the electronic structure and doping levels of the QD material. rsc.org | Allows for tuning of the material for specific applications (e.g., n-type or p-type). rsc.org |

| Improved Carrier Mobility | Facilitates the movement of electrons and holes through the QD film. researchgate.net | Enhances the performance of solar cells and light-emitting diodes (LEDs). researchgate.net |

Charge-Control Agents in Electrophotography

In electrophotography, the technology underlying photocopiers and laser printers, a toner is used to create an image based on an electrostatic latent image. google.com The triboelectric properties—the ability to become electrically charged through friction—of the toner particles are critical for proper image development. Charge-control agents (CCAs) are additives mixed into the toner to control and stabilize the magnitude and polarity of this charge. google.comgoogleapis.com

Ammonium salts are known to be effective as charge-control agents. googleapis.comgoogle.com Specifically, quaternary ammonium salts are often used to impart a positive charge. googleapis.com However, certain ammonium cations can also be used in negative charge control agents. google.com A charge control agent based on ammonium naphthalene-2-sulphonate would consist of the ammonium cation (NH₄⁺) and the naphthalene-2-sulphonate anion (C₁₀H₇SO₃⁻). In this pairing, the compound would likely function as a negative charge control agent, where the anionic component is the primary active part for charge stabilization.

The key benefits of using such well-defined salt-forming compounds as CCAs include:

High Charging Speed: They allow the toner to reach its target charge level quickly, which is important for the sharpness of the initial image and for high-speed printing. google.com

Environmental Stability: They provide consistent performance across varying temperature and humidity conditions. google.com

Good Dispersibility: They mix well with the toner resin, ensuring uniform charge distribution. google.com

Color Purity: As the naphthalene-2-sulphonate salt is substantially colorless, it does not interfere with the tone of color or achromatic toners. google.com

Research has shown that the performance of such CCAs can be tuned. For instance, increasing the molecular weight of the cation in an ammonium-based salt can improve the triboelectric charging property. google.com The use of a defined chemical compound like ammonium naphthalene-2-sulphonate offers superior stability and performance compared to less-defined dye-based CCAs. googleapis.com

| Toner Component | Function |

| Resin | Acts as a binder for the toner particles. google.com |

| Coloring Agent | Provides the color (e.g., carbon black, pigments, dyes). google.com |

| Charge-Control Agent | Controls the magnitude and stability of the toner's electrostatic charge. google.comgoogleapis.com |

Environmental Chemical Analysis and Abiotic Fate Studies of Ammonium Naphthalene 2 Sulphonate

Ammonium (B1175870) naphthalene-2-sulphonate, a member of the naphthalenesulfonate family, is an organic compound utilized in various industrial applications. Its presence and behavior in the environment are of scientific interest. This article focuses exclusively on the environmental chemical analysis and abiotic fate of this compound, excluding any biological or toxicological impacts.

Q & A

Q. What are the standard laboratory synthesis protocols for ammonium naphthalene-2-sulphonate?

Methodological Answer: The synthesis typically involves sulfonation of naphthalene followed by neutralization with ammonium hydroxide. Key steps include:

Sulfonation : React naphthalene with concentrated sulfuric acid (H₂SO₄) at 160–180°C to yield naphthalene-2-sulphonic acid .

Neutralization : Add ammonium hydroxide (NH₄OH) to form the ammonium salt. Control pH to ~7–8 to avoid over-neutralization.

Purification : Crystallize the product using ethanol-water mixtures, and filter under reduced pressure.

Q. Critical Parameters :

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing ammonium naphthalene-2-sulphonate?

Methodological Answer:

- FTIR : Identify sulfonate (-SO₃⁻) stretching vibrations at 1180–1200 cm⁻¹ (asymmetric) and 1030–1050 cm⁻¹ (symmetric) .

- ¹H/¹³C NMR : Aromatic protons appear at δ 7.5–8.5 ppm (multiplicity depends on substituents). Sulfonate groups deshield adjacent carbons .

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 60:40 acetonitrile/0.1% ammonium acetate buffer (pH 4.5) .

Data Interpretation Tip : Compare with reference spectra of sodium naphthalene-2-sulphonate to confirm ammonium substitution .

Q. What safety protocols are essential for handling ammonium naphthalene-2-sulphonate in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .

- PPE : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 mask) if ventilation is inadequate .

- Waste Disposal : Collect in sealed containers labeled "halogenated organic waste." Do not discharge into water systems due to poor biodegradability .

Critical Note : Although not classified as acutely toxic, prolonged exposure may irritate mucous membranes. Implement regular air quality monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for ammonium naphthalene-2-sulphonate?

Methodological Answer: Contradictions often arise from variability in experimental models or exposure conditions. Strategies include:

Dose-Response Analysis : Conduct in vitro assays (e.g., MTT on human keratinocytes) across concentrations (1–100 μM) to identify thresholds for cytotoxicity .

Model Organism Comparison : Test in zebrafish embryos (for aquatic toxicity) and rodent models (for inhalation toxicity) to assess species-specific effects .

Meta-Analysis : Reconcile historical data by normalizing for variables like pH, temperature, and impurity profiles .

Example Contradiction : While some SDS sheets report low acute toxicity, naphthalene derivatives are linked to oxidative stress in hepatic cells .

Q. What methodologies assess the environmental persistence and biodegradation pathways of ammonium naphthalene-2-sulphonate?

Methodological Answer:

- OECD 301F Test : Measure biodegradation in activated sludge over 28 days. <20% degradation indicates low biodegradability .

- Soil Mobility Studies : Use column chromatography with sandy loam soil. High mobility (Kd < 10 L/kg) suggests leaching potential .

- Photodegradation : Expose aqueous solutions to UV light (254 nm) and monitor sulfonate group decomposition via LC-MS .

Key Finding : The compound’s sulfonate group and aromatic structure contribute to environmental persistence, necessitating advanced oxidation treatments for remediation .

Q. How can computational models predict the interaction of ammonium naphthalene-2-sulphonate with biomolecules?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to serum albumin (PDB ID: 2AN) to predict pharmacokinetics. Focus on sulfonate-arginine interactions .

- DFT/B3LYP Calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites for electrophilic substitution .

- MD Simulations : Analyze stability of protein-ligand complexes in aqueous solution (GROMACS, 100 ns trajectory) .

Validation : Cross-check computational results with experimental SPR (surface plasmon resonance) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.